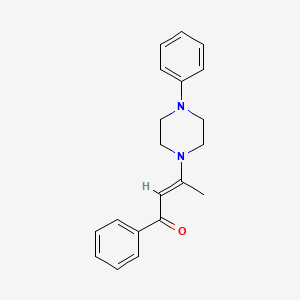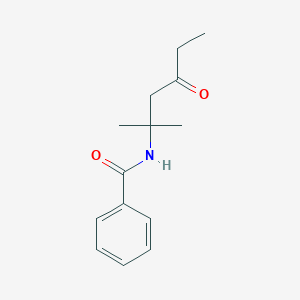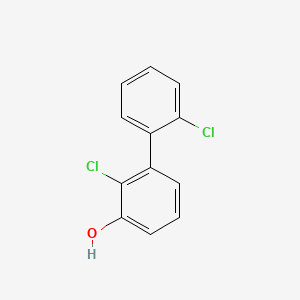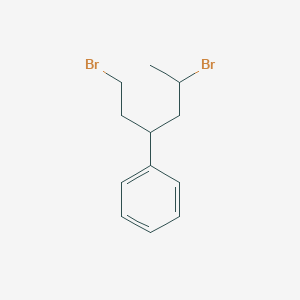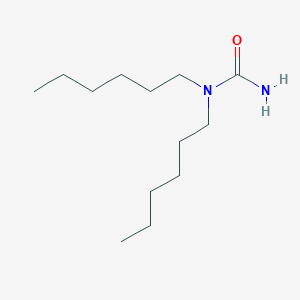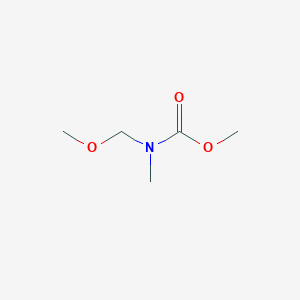
Methyl (methoxymethyl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (methoxymethyl)methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (methoxymethyl)methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method includes the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically occur under mild conditions and do not require an inert atmosphere.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using methanol and urea. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature and pressure to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (methoxymethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler carbamate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (methoxymethyl)methylcarbamate has several applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals that require selective protection of functional groups.
Wirkmechanismus
The mechanism by which methyl (methoxymethyl)methylcarbamate exerts its effects involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during synthesis. This allows for greater control and selectivity in chemical reactions. The compound’s molecular targets include amine groups in peptides and other organic molecules, and its pathways involve the formation and cleavage of carbamate bonds under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate: A simpler ester of carbamic acid, used in similar applications but with different reactivity and properties.
Ethyl carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals and as a preservative in certain foods.
Carboxybenzyl carbamate: Used as a protecting group in peptide synthesis, similar to methyl (methoxymethyl)methylcarbamate but with different removal conditions.
Uniqueness: this compound is unique in its specific reactivity and stability as a protecting group. Its ability to be installed and removed under mild conditions makes it particularly valuable in complex organic syntheses, where selective protection and deprotection are crucial.
Eigenschaften
CAS-Nummer |
76469-93-7 |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
methyl N-(methoxymethyl)-N-methylcarbamate |
InChI |
InChI=1S/C5H11NO3/c1-6(4-8-2)5(7)9-3/h4H2,1-3H3 |
InChI-Schlüssel |
BVHACADCJRBMDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(COC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


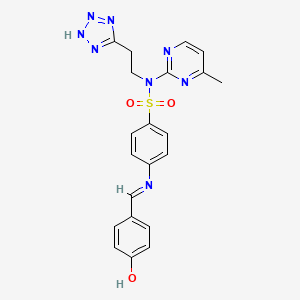
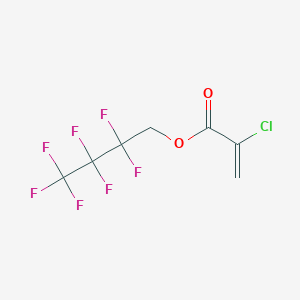
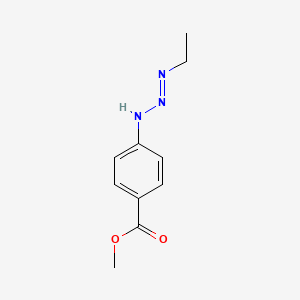
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
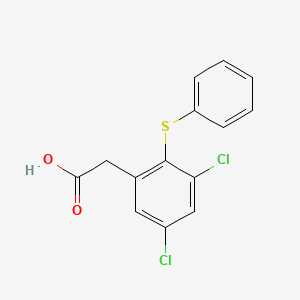

![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
